molecular formula C17H25NO2 B2701407 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide CAS No. 1286732-52-2

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide

Cat. No.: B2701407
CAS No.: 1286732-52-2
M. Wt: 275.392
InChI Key: UXZHTHWEZUIVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a tert-butyl group, a cyclopropyl group, and a hydroxypropyl group attached to a benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropylmethanol, and benzoyl chloride.

    Formation of Intermediate: The tert-butylbenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form tert-butylbenzoyl chloride.

    Cyclopropylation: Cyclopropylmethanol is then reacted with tert-butylbenzoyl chloride under basic conditions to form the intermediate 4-(tert-butyl)benzoyl cyclopropylmethanol.

    Amidation: The final step involves the amidation of the intermediate with 2-amino-2-hydroxypropane to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or Grignard reagents.

Major Products

    Oxidation: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-oxopropyl)benzamide or 4-(tert-butyl)-N-(2-cyclopropyl-2-carboxypropyl)benzamide.

    Reduction: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-hydroxypropyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the hydroxypropyl and cyclopropyl groups may enhance its binding affinity and specificity towards certain targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    4-(tert-butyl)-N-(2-cyclopropyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    4-(tert-butyl)-N-(2-hydroxypropyl)benzamide: Similar but without the cyclopropyl group, which may influence its chemical properties.

Uniqueness

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the combination of the tert-butyl, cyclopropyl, and hydroxypropyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamides.

Properties

IUPAC Name

4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-16(2,3)13-7-5-12(6-8-13)15(19)18-11-17(4,20)14-9-10-14/h5-8,14,20H,9-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZHTHWEZUIVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.